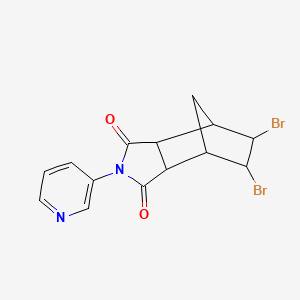![molecular formula C23H25N3O4S B2932065 Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-83-3](/img/structure/B2932065.png)
Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyridazine, which is a basic aromatic ring with two nitrogen atoms. It also contains a thieno group, which is a sulfur-containing heterocycle, and a carboxylate ester group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a [3+3] cycloaddition or other similar method . The thieno group and the carboxylate ester could be introduced in subsequent steps. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyridazine ring, the thieno group, and the carboxylate ester. These groups could potentially engage in various types of intermolecular interactions, such as hydrogen bonding, pi stacking, and dipole-dipole interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester could impact its solubility in various solvents. The aromatic rings could contribute to its UV/Vis absorption properties .Applications De Recherche Scientifique
Antimicrobial Applications
Pyridazine derivatives have shown a wide range of pharmacological activities, including antimicrobial properties . They could be used in the development of new antimicrobial drugs.
Antidepressant Applications
Pyridazine derivatives have also been found to have antidepressant effects . This could lead to the development of new treatments for depression.
Anti-hypertensive Applications
These compounds have shown anti-hypertensive properties , which could be useful in the treatment of high blood pressure.
Anticancer Applications
Pyridazine derivatives have demonstrated anticancer properties . They could be used in the development of new cancer therapies.
Antiplatelet Applications
These compounds have antiplatelet effects , which could be beneficial in preventing blood clots.
Antiulcer Applications
Pyridazine derivatives have shown antiulcer properties . They could be used in the development of new treatments for ulcers.
Herbicidal Applications
Some pyridazine derivatives are known as agrochemicals . They could be used in the development of new herbicides.
Optoelectronic Applications
Pyridazine derivatives have potential applications in optoelectronics . They could be used in the development of new materials for optoelectronic devices.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-(3-cyclopentylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-2-30-23(29)20-17-14-31-21(24-18(27)13-12-15-8-6-7-9-15)19(17)22(28)26(25-20)16-10-4-3-5-11-16/h3-5,10-11,14-15H,2,6-9,12-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRLJDXPCSMMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCC3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2931984.png)
![2,2-Dimethyl-1-[4-[(4-prop-2-ynylpiperazin-1-yl)methyl]piperidin-1-yl]propan-1-one](/img/structure/B2931985.png)




![3-chloro-N-[(2-chloropyridin-4-yl)sulfonyl]-4-methylbenzamide](/img/structure/B2931991.png)


![3-[(5E)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2931996.png)

